1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one molecular weight
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one molecular weight
An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one: Physicochemical Properties, Synthesis, and Analytical Validation
Abstract
This technical guide provides a comprehensive examination of 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one, a fluorinated ketone of significant interest to researchers in medicinal chemistry and materials science. Central to its identity is a precise molecular weight of 224.12 g/mol .[1] This document delineates the compound's fundamental physicochemical properties, explores a robust synthetic methodology, and presents a suite of self-validating analytical protocols for structural confirmation and purity assessment. By explaining the causality behind experimental choices, this guide serves as a practical resource for scientists engaged in the synthesis and application of novel fluorinated molecules.
Molecular Profile and Physicochemical Properties
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one is a ketone featuring two distinct fluorinated moieties: a 2,4-difluorophenyl ring and a trifluoromethyl group. These features are instrumental in defining its chemical behavior and potential applications, particularly in drug development where fluorine incorporation is a well-established strategy to modulate molecular properties.[2][3] The strategic placement of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable synthetic intermediate.[3][4]
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one | - |
| Molecular Formula | C₉H₅F₅O | [1] |
| Molecular Weight | 224.12 g/mol | [1] |
| CAS Number | 1094374-10-3 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C(=O)CC(F)(F)F | - |
| Appearance | (Expected) Colorless to pale yellow liquid or low-melting solid | - |
The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which influences the reactivity of the adjacent carbonyl. The difluorinated phenyl ring also possesses altered electronic characteristics compared to an unsubstituted ring, impacting its interaction with biological targets and its susceptibility to metabolic degradation.
Synthesis and Mechanistic Insights
A reliable method for the synthesis of 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one is the Friedel-Crafts acylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry and provides a direct route to the target ketone.
Synthetic Pathway: Friedel-Crafts Acylation
The reaction involves treating 1,3-difluorobenzene with 3,3,3-trifluoropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: Synthetic scheme for 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one.
Step-by-Step Synthesis Protocol
This protocol is designed for laboratory-scale synthesis and incorporates self-validating workup procedures to ensure product purity.
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere and vent HCl gas safely).
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Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
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Acyl Chloride Addition: Add 3,3,3-trifluoropropionyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to form the acyl chloride-Lewis acid complex.
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Aromatic Substrate Addition: Add 1,3-difluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Causality: This controlled addition prevents an exothermic runaway reaction and minimizes the formation of side products.
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Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Reaction Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. Causality: This hydrolyzes the aluminum complexes and quenches the catalyst. The acid ensures that aluminum salts remain dissolved in the aqueous phase.
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Extraction and Wash: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final compound.
Analytical Characterization and Quality Control
A multi-technique approach is essential to unequivocally confirm the identity, structure, and purity of the synthesized product. This workflow constitutes a self-validating system, where each analysis corroborates the others.
Caption: Workflow for the analytical validation of the synthesized compound.
Molecular Weight Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for confirming the molecular weight and assessing the purity of volatile compounds.
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Protocol:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).
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Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
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Use a temperature program starting at 50 °C and ramping to 250 °C.
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Operate the mass spectrometer in Electron Ionization (EI) mode.
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Expected Results: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 224.1, confirming the molecular weight. The gas chromatogram will indicate the purity by the relative area of the main product peak.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. ¹⁹F NMR is particularly crucial for fluorinated compounds.
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¹H NMR: Will show characteristic signals for the three aromatic protons and the two aliphatic protons, with splitting patterns determined by H-H and H-F coupling.
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¹³C NMR: Will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
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¹⁹F NMR: Is expected to show three signals: two for the inequivalent aromatic fluorine atoms and one for the trifluoromethyl group. The chemical shifts and coupling constants provide definitive structural proof.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of the final product.
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Detector: UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic ring.
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Analysis: The purity is calculated based on the area percentage of the product peak in the chromatogram.
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Elemental Analysis for Total Fluorine Content
For ultimate validation, total fluorine content can be determined, providing a fundamental measure of composition.
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Methodology: Combustion of a pre-weighed sample in an oxygen-rich atmosphere (e.g., using a Parr Bomb) to convert all organic fluorine into hydrogen fluoride (HF).[5] The resulting solution is analyzed for fluoride concentration using a fluoride ion-selective electrode (ISE).[5][6]
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Validation: The experimentally determined percentage of fluorine should match the theoretical value calculated from the molecular formula C₉H₅F₅O (Fluorine MW = 18.998 g/mol ).
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Theoretical %F = (5 * 18.998) / 224.12 * 100% ≈ 42.38%
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Applications in Research and Drug Development
The structure of 1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one makes it a highly attractive building block for pharmaceutical development.
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Intermediate for Bioactive Molecules: The 2,4-difluorophenyl group is a key pharmacophore in several successful drugs, most notably the antifungal agent fluconazole.[7] This compound can serve as a starting material for synthesizing analogs or novel drug candidates targeting fungal infections or other diseases.[8]
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Trifluoromethyl Ketone Moiety: Trifluoromethyl ketones are known to be potent enzyme inhibitors, often acting as transition-state analogs. This functional group can be a target for further chemical elaboration or can itself be the key interacting element with a biological target.
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Bioisosteric Replacement: The strategic incorporation of fluorine allows this fragment to be used in bioisosteric replacement strategies to fine-tune the properties of lead compounds in drug discovery pipelines.[2]
Conclusion
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-one is a valuable fluorinated intermediate defined by its molecular weight of 224.12 g/mol .[1] Its synthesis via Friedel-Crafts acylation is efficient, and its identity can be rigorously confirmed through a suite of standard analytical techniques including MS, NMR, and chromatography. The unique combination of a difluorophenyl ring and a trifluoromethyl ketone group positions this molecule as a powerful tool for researchers and scientists in the development of next-generation pharmaceuticals and advanced materials.
References
- CRO Splendid Lab Pvt. Ltd. 1-(2,4-difluorophenyl)-3,3,3-trifluoropropan-1-one.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11031469, 1-(4-Chlorophenyl)-3,3,3-trifluoro-1-propanone.
- Eurofins. Analytical Method Summaries.
- Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group.
- PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
- BenchChem.
- QuickCompany. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol.
- PMC.
- Publications Office of the EU. Overview on PFAS analytical methods.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Duke University.
- ITRC. PFAS Sampling and Analytical Methods.
- 3M.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 [quickcompany.in]
- 8. Making sure you're not a bot! [dukespace.lib.duke.edu]
